Naloxone hydrochloride

Overview

Description

Naloxone hydrochloride is a synthetic opioid antagonist used primarily to counteract the effects of opioid overdose. It is particularly effective in reversing life-threatening depression of the central nervous system and respiratory system caused by opioids. This compound has a high affinity for μ-opioid receptors, where it acts as an inverse agonist, rapidly displacing opioids from these receptors .

Mechanism of Action

Target of Action

Naloxone hydrochloride primarily targets the μ-opioid receptors (MOR) . These receptors are a class of opioid receptors with high affinity for enkephalins and beta-endorphins. They are the primary targets of most opioid drugs and play a crucial role in pain relief, reward, and addictive behaviors .

Mode of Action

This compound acts as an inverse agonist at the μ-opioid receptors . It works by competitively displacing opioid agonists at these receptors . This action results in the rapid removal of any other drugs bound to these receptors .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the opioid receptor pathway . By acting as an inverse agonist at the μ-opioid receptors, this compound prevents the activation of these receptors by opioid drugs. This action disrupts the normal functioning of the pathway, leading to a reversal of the effects of the opioids .

Pharmacokinetics

This compound is rapidly eliminated due to high clearance, with a half-life of 60–120 minutes . It is primarily administered via intravenous, intramuscular, and intranasal routes . The nasal route is often preferred for take-home naloxone, with a bioavailability of about 50% . Nasal uptake is likely slower than intramuscular, as reversal of respiration lags behind intramuscular naloxone in overdose victims .

Result of Action

The primary molecular effect of this compound is the reversal of opioid-induced respiratory depression, sedation, and hypotension . At the cellular level, this compound prevents or reverses the effects of opioids, including life-threatening symptoms such as respiratory depression, reduced heart rate, slurred speech, drowsiness, and constricted pupils .

Action Environment

Environmental factors can influence the action of this compound. Pharmacists should continue to emphasize the importance of appropriate storage of naloxone kits to ensure optimal efficacy .

Biochemical Analysis

Biochemical Properties

Naloxone hydrochloride acts by competitively displacing opioid agonists at the μ-opioid receptor (MOR) . Its effect depends on the pharmacological characteristics of the opioid agonist, such as the dissociation rate from the MOR receptor .

Cellular Effects

This compound has a high affinity for μ-opioid receptors, where it acts as an inverse agonist, causing the rapid removal of any other drugs bound to these receptors . It can quickly restore normal breathing to a person if their breathing has slowed or stopped because of an opioid overdose .

Molecular Mechanism

It attaches to opioid receptors and reverses and blocks the effects of other opioids .

Temporal Effects in Laboratory Settings

This compound is rapidly eliminated with a half-life of 60–120 minutes due to high clearance . Its metabolites are inactive . The duration of action of 1 mg intravenous (IV) is 2 hours, possibly longer by intramuscular and intranasal administration .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . Initial parenteral doses of 0.4–0.8 mg are usually sufficient to restore breathing after heroin overdose . Fentanyl overdoses likely require higher doses of naloxone .

Metabolic Pathways

The metabolism of this compound was explored in the seventies. The formation of its major metabolite, naloxone-3-glucuronide (N3G), at that time considered to be by the liver, was rapid .

Transport and Distribution

Major routes for administration of this compound are intravenous, intramuscular, and intranasal . Nasal bioavailability is about 50% . Nasal uptake is likely slower than intramuscular, as reversal of respiration lags behind intramuscular naloxone in overdose victims .

Subcellular Localization

The subcellular localization of this compound is primarily at the μ-opioid receptors, which are G protein-coupled receptors located at the cell surface . By binding to these receptors, this compound can exert its effects at the cellular level .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of naloxone hydrochloride typically begins with thebaine as the starting material. Thebaine undergoes oxidation and reduction to form intermediate compounds. These intermediates are then subjected to a series of reactions, including esterification, hydrolysis, and allylation, to form naloxone. The final step involves the formation of this compound by reacting naloxone free base with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, with stringent quality control measures to ensure the final product meets pharmaceutical standards. The this compound is then formulated into various dosage forms, including injectable solutions and nasal sprays .

Chemical Reactions Analysis

Types of Reactions: Naloxone hydrochloride undergoes several types of chemical reactions, including:

Oxidation: Conversion of thebaine to intermediate compounds.

Reduction: Reduction of oxidized intermediates to form naloxone.

Substitution: Allylation of the N-position in the naloxone molecule.

Common Reagents and Conditions:

Oxidizing Agents: Used in the initial steps to convert thebaine.

Reducing Agents: Employed to reduce intermediate compounds.

Alkylating Reagents: Such as chloropropene, bromopropene, or iodopropylene, used for allylation.

Major Products: The major product of these reactions is naloxone, which is then converted to this compound by reacting with hydrochloric acid .

Scientific Research Applications

Naloxone hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a reference compound in analytical studies and for the development of new opioid antagonists.

Biology: Employed in studies to understand opioid receptor interactions and signaling pathways.

Medicine: Widely used in emergency medicine to treat opioid overdoses. It is also included in some drug formulations as an abuse deterrent.

Industry: Utilized in the production of naloxone kits for harm reduction strategies

Comparison with Similar Compounds

Naltrexone: Another opioid antagonist used for the treatment of opioid and alcohol dependence.

Methylnaltrexone: Used to treat opioid-induced constipation without affecting pain relief.

Nalmefene: Used for the treatment of alcohol dependence and opioid overdose

Uniqueness of Naloxone Hydrochloride: this compound is unique in its rapid onset of action and high affinity for μ-opioid receptors, making it the first choice for emergency treatment of opioid overdoses. Unlike naltrexone and methylnaltrexone, this compound is specifically designed for immediate reversal of opioid effects, rather than long-term management .

Biological Activity

Naloxone hydrochloride is a potent opioid antagonist primarily used in the reversal of opioid overdoses. Its biological activity is characterized by its interaction with opioid receptors, pharmacokinetics, and effects on withdrawal syndromes. This article explores these aspects in detail, supported by data tables and relevant case studies.

Naloxone acts primarily as a competitive antagonist at the µ-opioid receptor (MOR), with a binding affinity of approximately 1 nM. It effectively displaces opioids from these receptors, reversing their effects without exhibiting any intrinsic agonistic activity. This mechanism is crucial in clinical settings, especially during opioid overdose situations.

- Binding Affinity : Naloxone binds to MOR with high affinity, requiring blockade of about 50% of these receptors to reverse opioid effects .

- Kinetics : The dissociation half-life of naloxone from MOR is notably rapid (less than 1 minute), which contributes to its effectiveness in acute settings but also means that its effects can wear off quickly, necessitating repeated doses in cases of prolonged opioid action .

Pharmacokinetics

The pharmacokinetic profile of naloxone reveals important information regarding its absorption, distribution, metabolism, and elimination:

| Parameter | Intranasal (8 mg) | Intramuscular (0.4 mg) | Intravenous (2 mg) |

|---|---|---|---|

| Cmax (ng/mL) | 12.3 - 12.8 | 0.876 - 0.910 | 26.2 |

| Tmax (hours) | 0.25 | 0.25 | 0.25 |

| AUC (h*ng/mL) | 16.7 - 19.0 | 1.94 - 1.95 | 12.8 |

| Volume of Distribution (L) | 200 | N/A | N/A |

| Protein Binding | ~45% | N/A | N/A |

- Bioavailability : The intranasal route shows a bioavailability of approximately 42-47%, making it a practical option for emergency situations where intravenous administration may not be feasible .

Withdrawal Syndromes

Naloxone is also studied for its role in precipitating withdrawal symptoms in opioid-dependent individuals. Research indicates that naloxone administration can lead to significant physiological changes:

- Noradrenaline Turnover : Studies have shown that naloxone-precipitated withdrawal increases noradrenaline turnover in specific brain regions, such as the hypothalamic paraventricular nucleus (PVN) and ventrolateral medulla (VLM) .

- Behavioral Effects : In animal models, naloxone has been linked to increased anxiety-like behaviors and somatic withdrawal signs such as jumping and wet-dog shakes .

Case Study: Naloxone-Precipitated Withdrawal

A study involving genetically engineered mice lacking functional corticotropin-releasing factor receptor type 1 (CRF1R) demonstrated that naloxone-induced withdrawal symptoms were significantly altered by the absence of this receptor. The findings suggested that CRF1R plays a role in the adaptive changes induced by naloxone during morphine withdrawal .

Clinical Applications

Naloxone's efficacy extends beyond overdose reversal; it has been associated with improved outcomes in various clinical scenarios:

- Out-of-Hospital Cardiac Arrests : A cohort study indicated that naloxone administration was linked to increased rates of return of spontaneous circulation (ROSC) and survival to hospital discharge in patients experiencing drug-related cardiac arrests . The number needed to treat for ROSC was found to be 9, highlighting its significance in emergency medicine.

Properties

IUPAC Name |

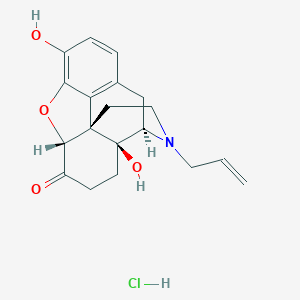

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4.ClH/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;/h2-4,14,17,21,23H,1,5-10H2;1H/t14-,17+,18+,19-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPDIGOSVORSAK-STHHAXOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

465-65-6 (Parent) | |

| Record name | Naloxone hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70957097 | |

| Record name | Naloxone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>54.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11532915 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

357-08-4 | |

| Record name | Naloxone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=357-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naloxone hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naloxone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5α)-17-allyl-4,5-epoxy-3,14-dihydroxymorphinan-6-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NALOXONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F850569PQR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.